(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate
Overview
Description
(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl ester group, an amino group, and a diethoxyethyl-substituted phenethylamine moiety, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the tert-butyl ester: This step involves the esterification of a suitable carboxylic acid with tert-butyl alcohol under acidic conditions.
Introduction of the amino group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the diethoxyethyl group: This step involves the reaction of an appropriate aldehyde or ketone with diethoxyethane under acidic or basic conditions.
Coupling with phenethylamine: The final step involves the coupling of the intermediate with phenethylamine, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, and KMnO4.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using HCl or NaOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-4-((2,2-dimethoxyethyl)(phenethyl)amino)-4-oxobutanoate
- tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(benzyl)amino)-4-oxobutanoate
- tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(methyl)amino)-4-oxobutanoate
Uniqueness
(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and drug development.
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5/c1-6-27-20(28-7-2)16-24(14-13-17-11-9-8-10-12-17)21(26)18(23)15-19(25)29-22(3,4)5/h8-12,18,20H,6-7,13-16,23H2,1-5H3/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREXEEVIWHXCAG-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(=O)OC(C)(C)C)N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](CC(=O)OC(C)(C)C)N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122507 | |
Record name | 1,1-Dimethylethyl (3S)-3-amino-4-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101122507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222068-61-2 | |
Record name | 1,1-Dimethylethyl (3S)-3-amino-4-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-4-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222068-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S)-3-amino-4-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101122507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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